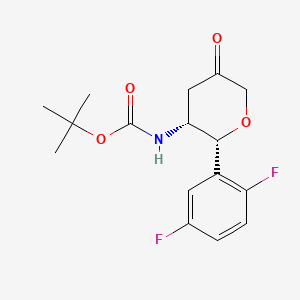

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Description

Chemical Structure and Properties: This compound (CAS: 951127-25-6) is a chiral carbamate derivative featuring a tetrahydro-2H-pyran scaffold substituted with a 2,5-difluorophenyl group and a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C₁₇H₂₀F₂NO₄, with a molecular weight of 340.34 g/mol. The stereochemistry is critical, as the (2R,3R) configuration distinguishes it from diastereomers like (2R,3S), which exhibit different pharmacological profiles .

Synthesis and Applications:

The compound serves as a key intermediate in synthesizing Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-IV (DPP-IV) inhibitor for type 2 diabetes. Its synthesis involves stereoselective oxidation and protection steps. For example, intermediate 1H (tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate) undergoes oxidation to form the 5-oxo derivative, critical for subsequent functionalization .

Properties

IUPAC Name |

tert-butyl N-[(2R,3R)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCULXVRRSCLLI-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)CO[C@@H]1C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301110699 | |

| Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456616-43-5 | |

| Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456616-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2R,3R)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301110699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl ((2R,3R)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate, identified by its CAS number 1456616-43-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- Molecular Formula : C16H19F2NO4

- Molecular Weight : 327.33 g/mol

- IUPAC Name : this compound

The compound features a tetrahydropyran ring substituted with a difluorophenyl group and a carbamate moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-difluorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired carbamate derivative .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the efficacy of related compounds against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). These compounds demonstrated low minimum inhibitory concentrations (MICs), comparable to established antibiotics like vancomycin .

The proposed mechanism of action for compounds in this class involves the depolarization of bacterial membranes, leading to a loss of membrane potential and subsequent bacterial cell death. This mechanism highlights the potential for developing new antibacterial agents that can overcome existing antibiotic resistance .

Case Studies

-

Case Study on Antibacterial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against multidrug-resistant strains. The compound was tested against various clinical isolates and displayed potent activity at concentrations as low as 0.78 μg/mL .

Bacterial Strain MIC (μg/mL) Activity Level MRSA 1.56 High VREfm 3.12 High Staphylococcus epidermidis 6.25 Moderate - Toxicity Assessment : Toxicological evaluations reveal that while exhibiting antimicrobial properties, the compound shows selective toxicity towards bacterial cells over mammalian cells, indicating a favorable safety profile for therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

- Pharmaceutical Intermediate :

- Antidiabetic Agents :

- Anticancer Studies :

Agrochemical Applications

- Pesticide Development :

Material Science Applications

- Polymer Chemistry :

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs vary in substituents, stereochemistry, or oxidation states, impacting their reactivity, stability, and biological activity. Below is a detailed comparison:

Key Findings :

Stereochemical Impact :

- The (2R,3R) configuration in 951127-25-6 is critical for binding to DPP-IV, as diastereomers like (2R,3S) (1172623-99-2) show reduced enzymatic inhibition .

- Oxidation state at position 5 (oxo vs. hydroxy) alters metabolic stability. The 5-oxo group in 951127-25-6 enhances electrophilicity, facilitating downstream reactions .

Synthetic Utility :

- Compound 1172623-99-2 (5-hydroxy) is oxidized to 951127-25-6 (5-oxo) using reagents like lead tetraacetate or NaBO₃, achieving yields >80% .

- The dihydro analog (1172623-98-1) is less utilized in Omarigliptin synthesis due to its unsaturated ring, which complicates further functionalization .

Pharmacological Relevance :

- Only 951127-25-6 progresses to late-stage intermediates for Omarigliptin, underscoring its unique role. Analogs like 1172623-96-9 (linear alkyne) are unrelated to DPP-IV inhibition .

Data Table: Physicochemical Properties

| Property | 951127-25-6 | 1172623-99-2 | 1172623-98-1 |

|---|---|---|---|

| Melting Point (°C) | 163–166* | 85–87 | Not reported |

| MS (m/z) [M+H]+ | 340.3 | 274.1 [M-56]+ | 324.3 |

| Solubility (CH₂Cl₂) | High | Moderate | High |

| Synthetic Yield | >80% | 84% | Not reported |

*Reported for intermediates in Omarigliptin synthesis .

Q & A

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

The (2R,3R) stereochemistry is critical for biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, can resolve diastereotopic protons and fluorine couplings to confirm spatial arrangements. For example, vicinal coupling constants (-values) between H2 and H3 in the tetrahydropyran ring provide insights into dihedral angles, distinguishing between cis and trans configurations. X-ray crystallography is definitive for absolute stereochemistry determination, as demonstrated in studies of related carbamate derivatives .

Q. What methodologies are recommended for synthesizing this compound with high enantiomeric purity?

A multi-step synthesis involving chiral auxiliary-assisted cyclization or asymmetric catalysis is typical. For instance, details a protocol using Boc-protected intermediates under inert conditions (N), low-temperature (−78°C) acylation, and pH-controlled extraction to preserve stereochemical integrity. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can further enrich enantiomeric excess (>99%) .

Q. How does the Boc (tert-butoxycarbonyl) group influence reactivity in downstream transformations?

The Boc group acts as a transient protecting group for amines, enabling selective functionalization. Its steric bulk minimizes side reactions (e.g., epimerization) during nucleophilic substitutions or cyclizations. Deprotection under acidic conditions (HCl in dioxane or TFA) regenerates the free amine for subsequent couplings, as shown in the synthesis of NK1 receptor antagonists .

Advanced Research Questions

Q. What strategies mitigate racemization during photoredox-catalyzed amination of this compound?

Racemization is a risk in photoredox reactions due to radical intermediates. Using chiral ligands (e.g., bisoxazolines) or low-temperature conditions (−20°C) stabilizes the transition state. highlights the use of Ru(bpy) catalysts under blue LED light, which minimizes thermal degradation and preserves stereochemistry in 3-aminochromanone syntheses .

Q. How can contradictions in Diels-Alder reactivity data be resolved when using this compound as a diene?

Discrepancies in regioselectivity or endo/exo ratios may arise from solvent polarity or Lewis acid additives. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity. Experimental validation via -NMR kinetic profiling under varying conditions (e.g., EtAlCl vs. TiCl) helps identify optimal catalytic systems for desired cycloadducts .

Q. What biocatalytic approaches are viable for large-scale functionalization of this carbamate?

Enzymatic methods offer chemo- and stereoselectivity. For example, describes a Candida antarctica lipase B-mediated resolution to isolate enantiopure intermediates. Immobilized enzymes in flow reactors enhance throughput, while directed evolution optimizes activity toward bulky substrates like the 2,5-difluorophenyl moiety .

Q. How do halogen bonds (C–F⋯O) in the crystal lattice affect physicochemical properties?

Single-crystal X-ray diffraction reveals that fluorine atoms engage in intermolecular halogen bonding with carbonyl oxygens, stabilizing the lattice and increasing melting points. Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these interactions, correlating with solubility and stability profiles in drug formulation .

Data Gaps and Methodological Recommendations

- Physicochemical Properties : Public databases lack melting point, solubility, and logP data. Experimental determination via DSC (melting point) and shake-flask/HPLC methods (solubility) is advised .

- Toxicological Profiling : While acute toxicity data are sparse (), in vitro assays (e.g., Ames test for mutagenicity) should precede in vivo studies to assess safety in drug development pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.